
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is part of the disiloxane family, which is known for its versatile applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- typically involves the hydrosilylation of alkenes and alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a solvent and a catalyst, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted disiloxanes, which have applications in various industries.
Aplicaciones Científicas De Investigación
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Mecanismo De Acción
The mechanism by which disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved include the formation of intermediate silanols and siloxanes, which further react to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in the production of silicone polymers and resins.
Uniqueness
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is unique due to its specific functional groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
94048-03-0 |
|---|---|
Fórmula molecular |
C20H46O5Si2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
dibutoxy-[dibutoxy(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h7-20H2,1-6H3 |
Clave InChI |
VJNJRFUQQOHPRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](CC)(OCCCC)O[Si](CC)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



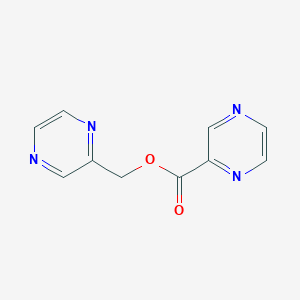
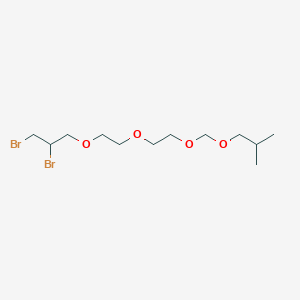

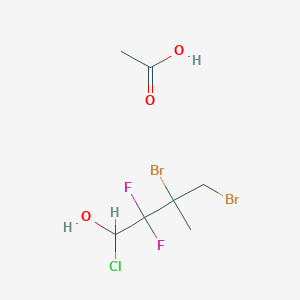
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
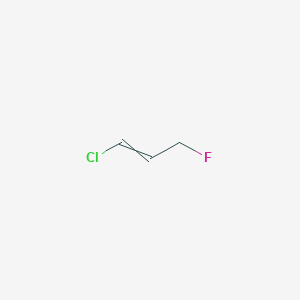
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

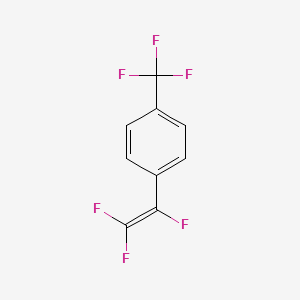
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

